molecular formula C10H7BrO B1194128 2-Bromonaphthalen-1-ol CAS No. 771-15-3

2-Bromonaphthalen-1-ol

Cat. No. B1194128
CAS RN: 771-15-3
M. Wt: 223.07 g/mol
InChI Key: LOHOSHDZQVKDPS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 2-Bromonaphthalen-1-ol involves palladium-catalyzed cross-coupling reactions, indicating a versatile approach towards constructing naphthalene-based compounds. This method facilitates the linkage of naphthalene-like aromatic units in series, providing a pathway to synthesize complex structures including 2-Bromonaphthalen-1-ol derivatives (Motomura et al., 2005).

Molecular Structure Analysis

The molecular structure of 2-Bromonaphthalen-1-ol derivatives is characterized by X-ray diffraction studies, which reveal details about the crystal lattice and molecular orientation. These studies provide insights into the spatial arrangement of atoms within the molecule, shedding light on the helical secondary structures common in assemblies of naphthalene-like units (Motomura et al., 2005).

Scientific Research Applications

  • Photochemical Studies : The dissociation of 1-bromonaphthalene and 2-bromonaphthalene molecular ions was studied using time-resolved photo-dissociation and photoionization mass spectrometry, providing insights into the photochemical behavior of these compounds (Gotkis et al., 1993).

  • Synthesis and Biological Evaluation : A study on the synthesis of certain compounds from 2-bromonaphthalene-1-ol demonstrated its application in creating compounds with antimicrobial activities (Sherekar et al., 2021).

  • Analytical Applications : The room temperature phosphorescence of 1-bromonaphthalene was studied in aqueous beta-cyclodextrin solution, showing its potential in analytical applications (Du et al., 1997).

  • Inclusion Complex Studies : Research on the phosphorescence of bromonaphthalenes in aqueous solutions containing ß-cyclodextrin, explored their interaction and potential in chemical analysis (Turro et al., 1982).

  • Development of Colorimetric Sensors : 2-Bromonaphthalene-1,4-dione was found to be effective as a colorimetric sensor for Cysteine detection in various solutions, indicating its utility in biochemical sensing applications (Shang et al., 2016).

  • Crystallography and Polymorphism : Studies on the crystal structure of 2-bromonaphthalene revealed its polymorphic properties and provided detailed information on its molecular structure (Sañé et al., 1996).

Safety And Hazards

The safety information for 2-Bromonaphthalen-1-ol includes a warning signal word . The hazard statements are H315, H319, and H335 . The precautionary statements are P261, P305+P351+P338 .

Relevant Papers

The relevant papers retrieved discuss the bromination of phenols , the properties of 2-Bromonaphthalen-1-ol , and its potential applications.

properties

IUPAC Name

2-bromonaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrO/c11-9-6-5-7-3-1-2-4-8(7)10(9)12/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOHOSHDZQVKDPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70227883
Record name 2-Bromo-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromonaphthalen-1-ol

CAS RN

771-15-3
Record name 2-Bromo-1-naphthol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromo-1-naphthol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70227883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
X Liu, Y Du, X Peng, X Wan, Y Qian, Y Zhang, Q Ji… - Small, 2021 - Wiley Online Library
… Concretely, we select two simple isomers, 3-bromonaphthalen-2-ol (3,2-BNOL) and 2-bromonaphthalen-1-ol (2,1-BNOL) molecules, and they differ in the sites of the hydroxyl group …
Number of citations: 2 onlinelibrary.wiley.com
S Thangalipalli, CK Neella - Organic Preparations and Procedures …, 2023 - Taylor & Francis
Halogenation is one of the fundamental organic transformations 1–2 and organohalides have a variety of applications. 3–10 Dihalogenated aromatics are fundamental substrates for …
Number of citations: 1 www.tandfonline.com
SM Devine, MP Challis, JK Kigotho, G Siddiqui… - European Journal of …, 2021 - Elsevier
The emergence of Plasmodium falciparum resistance to frontline antimalarials, including artemisinin combination therapies, highlights the need for new molecules that act via novel …
Number of citations: 10 www.sciencedirect.com
Y He, H Dou, D Gao, T Wang, M Zhang, H Wang… - Bioorganic & Medicinal …, 2019 - Elsevier
Fatty acid binding protein 4 (FABP4) and fatty acid binding protein 5 (FABP5) are mainly expressed in adipocytes and/or macrophages and play essential roles in energy metabolism …
Number of citations: 9 www.sciencedirect.com
LS Campbell-Verduyn, PH Elsinga, L Mirfeizi…
Number of citations: 0

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